2-Bromo-6-chloro-3-methoxybenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO3 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
GPRROSAMNFGGBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Origin of Product |
United States |
Synthesis and Manufacturing
The synthesis of polysubstituted benzoic acids like 2-Bromo-6-chloro-3-methoxybenzoic acid typically involves multi-step processes, starting from more readily available precursors. Specific laboratory or industrial scale-up procedures for this exact isomer are not widely published. However, general synthetic strategies for similar compounds often involve sequential halogenation, nitration, reduction, and methoxylation reactions on a benzoic acid or toluene (B28343) derivative, followed by oxidation if necessary.
For instance, the synthesis of related compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been achieved from dimethyl terephthalate (B1205515) through a six-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and a diazotization reaction. researchgate.net Another example is the synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid using a brominating agent in the presence of a catalyst and sulfuric acid. google.com These methodologies highlight the potential synthetic pathways that could be adapted for the preparation of this compound.
Applications in Scientific Research
While specific research applications for 2-Bromo-6-chloro-3-methoxybenzoic acid are not extensively detailed, its structural motifs are present in molecules with significant biological activity and material science applications. Halogenated and methoxy-substituted benzoic acids are recognized as important building blocks.
Role As a Versatile Building Block in Complex Chemical Synthesis
The true value of 2-Bromo-6-chloro-3-methoxybenzoic acid in a research context lies in its potential as a versatile building block for the synthesis of more complex molecules. The differential reactivity of the bromine, chlorine, and carboxylic acid functional groups allows for selective chemical modifications.
The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. The halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This functional group tolerance and site-selective reactivity make it a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical compounds and novel organic materials. For example, the related compound 2-Bromo-5-methoxybenzoic acid is used in the synthesis of isoindolinone derivatives and substituted aminobenzacridines. sigmaaldrich.com
Utility in Advanced Materials Science Research
Substituted benzoic acids are precursors in the development of advanced materials. They can be incorporated into metal-organic frameworks (MOFs), polymers, or liquid crystals. The specific substitution pattern of 2-Bromo-6-chloro-3-methoxybenzoic acid, with its combination of halogens and a methoxy (B1213986) group, can influence the packing, electronic, and photophysical properties of the resulting materials. While direct research on this compound's role in materials science is sparse, the broader class of compounds is known for these applications.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their structural and electronic properties.
Advanced NMR Spectroscopy (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques offer deeper insights into the connectivity of the molecule.
For 2-Bromo-6-chloro-3-methoxybenzoic acid, ¹H NMR would be expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups, as well as the electron-donating effect of the methoxy group.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon. rsc.org The specific chemical shifts provide evidence for the substitution pattern on the benzene (B151609) ring. For instance, in related substituted methoxybenzoic acids, the carbon attached to the methoxy group typically resonates at a specific chemical shift, which can be used for comparison. rsc.org
Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the molecular structure. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their relative positions. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C resonances. Further confirmation of the substitution pattern could be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds away.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound with high accuracy. It measures the mass-to-charge ratio (m/z) of ions to four or five decimal places, allowing for the calculation of a unique molecular formula.
For this compound (C₈H₆BrClO₃), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, providing a clear signature for the presence of these halogens. uni.lu The relative abundance of the M, M+2, and M+4 peaks would be indicative of the presence of one bromine and one chlorine atom.
While experimental HRMS data for this specific compound is not widely published, predicted data for a closely related isomer, 2-bromo-6-methoxybenzoic acid, shows the expected adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu For this compound, similar adducts would be expected, with the m/z values reflecting its specific molecular weight.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 264.9261 |
| [M+Na]⁺ | 286.9080 |
| [M-H]⁻ | 262.9105 |
Note: These values are calculated based on the most abundant isotopes and may vary slightly in experimental results.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural information. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂). The fragmentation of the halogenated aromatic ring would also yield characteristic ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule's functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, making FT-IR an excellent tool for identifying the presence of specific bonds.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The carboxylic acid functional group would be readily identifiable by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid would also produce characteristic signals.
Furthermore, the presence of the halogen substituents would be confirmed by absorptions in the lower frequency region of the spectrum. The C-Cl stretching vibration typically appears in the range of 800-600 cm⁻¹, while the C-Br stretch is found at even lower wavenumbers, generally between 600-500 cm⁻¹. nih.govresearchgate.net
Table 2: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Methoxy Group | C-O Stretch | ~1250 and ~1050 |
| Aryl Halide | C-Cl Stretch | 800 - 600 |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, which is crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would be the most common approach for purity assessment.
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
The development of an HPLC method for this compound would involve optimizing several parameters, including the column type, mobile phase composition (including pH and any additives like trifluoroacetic acid to ensure the carboxylic acid is in its protonated form), flow rate, and detection wavelength (typically set at one of the λmax values determined by UV-Vis spectroscopy). ekb.eg
Method validation, following guidelines such as those from the International Conference on Harmonisation (ICH), would be necessary to ensure the method is accurate, precise, linear, and robust for its intended purpose. ekb.eg This would involve analyzing parameters like specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
By monitoring a reaction mixture over time using HPLC, researchers can determine the consumption of starting materials and the formation of the desired product, as well as any byproducts. This information is vital for optimizing reaction conditions to maximize yield and purity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-6-methoxybenzoic acid |
| 1-bromo-2-chloroethane |
| This compound |
| 2-bromo-6-methoxybenzoic acid |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the relatively low volatility of benzoic acid derivatives like this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. This process usually involves the esterification of the carboxylic acid group, for instance, through reaction with a methylating agent to form the corresponding methyl ester.
The resulting volatile derivative can then be introduced into the GC system. The separation is achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase based on their boiling points and polarity. The choice of the column is critical and often involves non-polar or medium-polarity stationary phases for general-purpose screening.
As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, offering information about the molecular weight and fragmentation pattern of the derivative. While specific experimental data for the GC-MS analysis of this compound derivatives is not widely available in published literature, the expected fragmentation would involve characteristic losses of the methoxy and bromo or chloro groups, as well as patterns related to the benzene ring structure.
Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Benzoic Acid
| Parameter | Example Value/Condition |
|---|---|
| Derivatization Agent | Diazomethane or Trimethylsilyldiazomethane |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Oven Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Note: This table represents typical starting parameters for a method of this type and would require optimization for the specific analyte.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This is typically achieved through slow evaporation of a saturated solution or by vapor diffusion methods.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
Table 2: Hypothetical Crystallographic Data Table for a Substituted Benzoic Acid
| Parameter | Potential Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7-10 |
| b (Å) | ~5-8 |
| c (Å) | ~15-20 |
| **β (°) ** | ~90-100 |
| **Volume (ų) ** | ~1000-1500 |
| Z (molecules/unit cell) | 4 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment. Actual values would need to be determined experimentally.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-6-chloro-3-methoxybenzoic acid, and how can regioselectivity be controlled?
- Methodological Answer : Start with 3-methoxybenzoic acid. The methoxy group at position 3 directs electrophilic substitution to the ortho/para positions. Introduce bromine at position 2 via bromination (e.g., using Br₂/FeBr₃ or NBS). Subsequent chlorination at position 6 requires careful control: use Cl₂/AlCl₃ or sulfuryl chloride (SO₂Cl₂) in a non-polar solvent to minimize over-halogenation. Protecting the carboxylic acid group (e.g., as a methyl ester) during halogenation can improve regioselectivity. Deprotection via hydrolysis yields the final product. Monitor reaction progress using TLC and confirm regiochemistry via NMR (aromatic proton splitting patterns) and X-ray crystallography .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons influenced by electron-withdrawing groups).
- HPLC (HLC) : Use reversed-phase HPLC with UV detection to assess purity (>95% as per industrial standards; see product catalogs for validation methods) .
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement. For challenging crystals (e.g., twinning), employ SHELXD/SHELXE for structure solution .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store at 0–6°C if sensitive to decomposition (based on analogs in catalogs) .
- Neutralize waste with a base (e.g., NaOH) before disposal. Segregate halogenated waste and consult certified disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA). Adjust solvent parameters in simulations to match experimental conditions.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. ROESY experiments can identify through-space interactions conflicting with static X-ray structures.
- Crystallographic Reanalysis : Check for disorder or twinning in X-ray data using SHELXL’s TWIN/BASF commands .
Q. What strategies address low crystallinity or crystal disorder in X-ray studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion with solvents of varying polarity (e.g., DMSO, hexane/ethyl acetate mixtures).
- Cryocooling : Flash-cool crystals to 100 K to stabilize lattice interactions.
- Refinement Tools : Apply SHELXL’s restraints (e.g., SIMU, DELU) to manage disorder. For twinned data, use the WinGX suite to integrate HKLF5 files .
Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and Br groups activate the benzene ring toward nucleophilic aromatic substitution (SNAr) at positions ortho to the methoxy group.
- Steric Effects : The 3-methoxy group may hinder coupling at position 2. Test Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids, monitoring regioselectivity via LC-MS .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer :
- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate carboxylic acid pKa (expected ~2.5–3.5).
- Hydrolysis Studies : Perform DFT calculations (B3LYP/6-311+G**) to model hydrolysis pathways of the methoxy group under acidic/basic conditions. Validate with experimental HPLC stability assays .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
